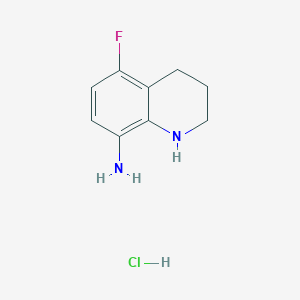![molecular formula C10H8F3NO3 B2835032 Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate CAS No. 69066-45-1](/img/structure/B2835032.png)
Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate” is a compound with the CAS Number: 132115-87-8 . It has a molecular weight of 232.16 and a molecular formula of C10H7F3O3 . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a light yellow liquid . It has a molecular weight of 232.16 and a molecular formula of C10H7F3O3 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Quantification of Methanogenic Pathways
Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate, as part of the broader category of compounds that include acetate derivatives, contributes to the understanding of methanogenic pathways through the study of stable carbon isotopic signatures. Research highlights the role of acetate and its methyl group in CH4 production, suggesting that isotopic analysis can quantify the relative contributions of methanogenic pathways in different environments. This understanding is crucial for advancing knowledge in organic geochemistry and environmental sciences (Conrad, 2005).
Epigenetic Modifications in Stress Response
While not directly involving this compound, research on epigenetic modifications due to adverse childhood experiences (ACEs) underscores the importance of understanding the molecular underpinnings of stress response. This area of study may provide insights into how specific chemical compounds could influence epigenetic markers, offering potential avenues for therapeutic interventions in stress-related conditions (Jiang et al., 2019).
Ionic Liquid-Based Technologies and Toxicity
The development and use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose highlight the relevance of understanding the toxicity and environmental impact of such compounds. This research area emphasizes the need for comprehensive toxicity assessments to ensure the safe industrial application of new chemical technologies (Ostadjoo et al., 2018).
Fluorescent Chemosensors Development
The study of 4-methyl-2,6-diformylphenol-based compounds for detecting various analytes, including metal ions and neutral molecules, points to the potential of using specific chemical structures for sensor development. Such research contributes to the broader field of analytical chemistry, where compounds like this compound might play a role in creating sensitive and selective chemosensors (Roy, 2021).
Acetoin Production Enhancement
The biological production of acetoin, a compound related to the acetate family, and strategies to enhance its fermentative production are crucial in biotechnology and industrial microbiology. This research underscores the importance of understanding the biosynthetic pathways and regulatory mechanisms of acetate derivatives for commercial applications (Xiao & Lu, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303 and H320 , which indicate that it may be harmful if swallowed and causes eye irritation, respectively. The precautionary statements are P305+351+338 , which advise to rinse cautiously with water for several minutes in case of eye contact and to remove contact lenses if present and easy to do so.
Propiedades
IUPAC Name |
methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-17-9(16)8(15)14-7-4-2-6(3-5-7)10(11,12)13/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVRVXDXVCCCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2834951.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2834952.png)

![[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B2834955.png)

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2834958.png)

![3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2834961.png)




![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
